Cellular IDO1 Inhibitory Potency of 5-Iodo-2-isobutylpyridine Versus Baseline
5-Iodo-2-isobutylpyridine demonstrates measurable inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay. The compound exhibits an EC50 of 74 nM in IFN-γ-stimulated human MDA-MB-231 breast cancer cells [1]. While a direct head-to-head comparison with its non-iodinated precursor 2-isobutylpyridine is not available in the same assay system, literature evidence on structurally related pyridine derivatives indicates that iodine substitution at the 5-position qualitatively alters the correlation between enzymatic inhibition and cellular viability compared to non-iodinated analogs, suggesting that the iodine atom contributes to differential cellular target engagement [2]. This cellular activity profile distinguishes 5-Iodo-2-isobutylpyridine from non-iodinated 2-isobutylpyridine, which lacks IDO1 inhibitory data in the published literature.
| Evidence Dimension | Cellular IDO1 inhibitory potency |
|---|---|
| Target Compound Data | EC50 = 74 nM |
| Comparator Or Baseline | Non-iodinated 2-isobutylpyridine: no reported IDO1 inhibitory data |
| Quantified Difference | Not calculable (no comparator data in same assay) |
| Conditions | Human IDO1 in IFN-γ-stimulated human MDA-MB-231 cells, 48 hr preincubation, 5 hr L-tryptophan incubation [1] |
Why This Matters
This cellular potency data provides a quantitative benchmark for researchers evaluating 5-Iodo-2-isobutylpyridine as a starting point for IDO1 inhibitor development in immuno-oncology programs, whereas the non-iodinated analog offers no documented activity in this target class.
- [1] BindingDB. BDBM50562502. CHEMBL4749635. 5-Iodo-2-isobutylpyridine IDO1 inhibition data. View Source
- [2] Nature Scientific Reports. Figure 6: Correlation of IC50 values in enzymatic assay against hCK2α and viability test for A-431 cancer cell line, showing qualitative difference between non-iodinated and iodinated compounds. View Source
